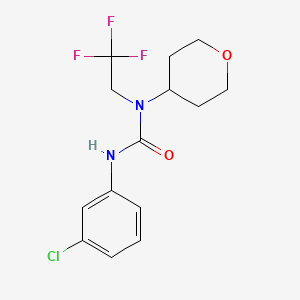

3-Amino-5-bromo-2-methylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

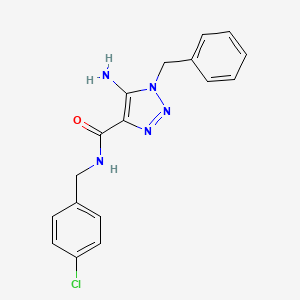

3-Amino-5-bromo-2-methylbenzoic acid is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 . It is typically available in powder form .

Molecular Structure Analysis

The InChI code for 3-Amino-5-bromo-2-methylbenzoic acid is 1S/C8H8BrNO2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,10H2,1H3,(H,11,12) . This code provides a specific representation of the molecule’s structure.Aplicaciones Científicas De Investigación

Synthesis of Chlorantraniliprole

The compound 3-Amino-5-bromo-2-methylbenzoic acid plays a role in the synthesis of Chlorantraniliprole, an important agricultural chemical. It is used as an intermediate in the synthesis process involving several steps including esterification, reduction, chlorination, and aminolysis. This highlights its significance in the production of compounds with practical applications in agriculture (Zheng Jian-hong, 2012).

Synthesis of Anti-cancer Drugs

3-Amino-5-bromo-2-methylbenzoic acid is a key intermediate in synthesizing anti-cancer drugs, specifically those inhibiting thymidylate synthase. Its role is fundamental in the creation of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, indicating its importance in medicinal chemistry (Cao Sheng-li, 2004).

Characterization and Spectroscopy

The compound has been characterized using various spectroscopic methods. Studies have shown that its molecular structure, vibrational wave numbers, and other properties such as HOMO and LUMO energies can be accurately determined, providing valuable information for research in material science and other fields (N. Balamurugan et al., 2015).

Bioactive Compound Synthesis

Anti-tumor Activity

This chemical is used in synthesizing a novel series of 3-amidebenzamide derivatives. These derivatives have been studied for their anti-tumor activity in vitro, showcasing its potential in developing new therapeutic agents (B. Li, 2014).

Biological Activity Studies

In another study, it was utilized in the synthesis and biological activity studies of cadmium (II) complex derived from an azo ligand. This complex exhibited significant biological activities, further emphasizing the compound's role in creating bioactive materials (Sudad A. Jaber et al., 2021).

Safety and Hazards

Mecanismo De Acción

Mode of Action

Based on its structure, it can be inferred that it might undergo nucleophilic substitution reactions . The amino group (-NH2) is a strong nucleophile and can attack electrophilic carbon atoms, while the bromine atom (-Br) is a good leaving group. This could lead to various interactions with its targets.

Biochemical Pathways

Compounds with similar structures have been known to participate in various biochemical reactions, including those involving peptide synthesis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Amino-5-bromo-2-methylbenzoic acid . Factors such as temperature, pH, and the presence of other compounds can affect its stability and reactivity.

Propiedades

IUPAC Name |

3-amino-5-bromo-2-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRWNGNIDJCWRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1N)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-bromo-2-methylbenzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B2384501.png)

![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)oxamide](/img/structure/B2384502.png)

![1-[4-(2-Methoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2384504.png)

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2384505.png)

![N-(2,4-difluorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2384506.png)

![4-acetylphenyl tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexane]-5'-carboxylate (non-preferred name)](/img/structure/B2384507.png)

![2,6-difluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2384515.png)